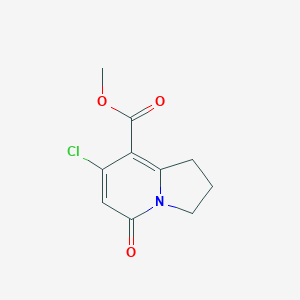

Methyl 7-chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate

CAS No.:

Cat. No.: VC13500481

Molecular Formula: C10H10ClNO3

Molecular Weight: 227.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10ClNO3 |

|---|---|

| Molecular Weight | 227.64 g/mol |

| IUPAC Name | methyl 7-chloro-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylate |

| Standard InChI | InChI=1S/C10H10ClNO3/c1-15-10(14)9-6(11)5-8(13)12-4-2-3-7(9)12/h5H,2-4H2,1H3 |

| Standard InChI Key | LEJNFDHANYGWLD-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C2CCCN2C(=O)C=C1Cl |

| Canonical SMILES | COC(=O)C1=C2CCCN2C(=O)C=C1Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features an indolizine core, a bicyclic structure comprising a pyrrole ring fused to a pyridine moiety. Substitutions at positions 7 and 8 introduce chlorine and a methyl carboxylate group, respectively, while the 5-position is oxidized to a ketone . The canonical SMILES representation confirms the spatial arrangement of these functional groups. The chlorine atom at C7 enhances electrophilic reactivity, whereas the methyl ester at C8 provides a handle for further derivatization.

Physicochemical Characteristics

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 227.64 g/mol | |

| XLogP3 (Partition Coefficient) | 0.8 | * |

| Hydrogen Bond Acceptors | 3 | * |

| Hydrogen Bond Donors | 1 | * |

Synthesis and Manufacturing

Synthetic Routes

Industrial synthesis typically involves cyclization strategies. A common approach begins with the condensation of pyrrole derivatives with α,β-unsaturated carbonyl compounds, followed by chlorination and esterification. For instance, a Knorr-type cyclization using a substituted pyrrole precursor may yield the indolizine skeleton, with subsequent Friedel-Crafts acylation introducing the ketone group . The chlorine atom is introduced via electrophilic substitution, while the methyl ester is appended through carboxylation and methanol esterification .

Purification and Quality Control

Batch analyses report a purity of ≥97.0% via NMR . Purification methods include recrystallization from ethanol or chromatographic techniques. The compound is typically supplied as an off-white to yellow solid, with storage recommendations at room temperature in airtight containers .

Applications in Pharmaceutical Research

Role as a Building Block

The compound’s multifunctional scaffold makes it valuable for constructing pharmacologically active molecules. Its chloro and ester groups serve as sites for nucleophilic substitution and hydrolysis, respectively, enabling the synthesis of:

-

Antimicrobial agents: Chlorinated heterocycles often exhibit enhanced bacterial membrane penetration.

-

Kinase inhibitors: The indolizine core mimics ATP-binding motifs in kinase domains .

Case Study: Analog Development

In a recent study, hydrolysis of the methyl ester yielded the corresponding carboxylic acid, which was coupled with amines to produce amide derivatives screened for anticancer activity . While specific biological data are proprietary, such workflows underscore the compound’s utility in lead optimization.

Analytical Characterization

Spectroscopic Data

NMR (400 MHz, DMSO-) exhibits characteristic signals:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume